5-HT₃ Receptor Antagonism Potency: pA₂ Value of 6.4 vs. Ondansetron and 3-Alkoxy Analogs
A specific 3-chloroquinoxaline-2-carboxamide derivative (compound 3g) demonstrated 5-HT₃ receptor antagonism with a pA₂ value of 6.4 in the guinea pig ileum LMMP assay, comparable to the standard antagonist Ondansetron (pA₂ 6.9). In contrast, 3-methoxy (pA₂ 7.7) and 3-ethoxy (pA₂ 7.6) analogs exhibit significantly higher potency, underscoring the distinct pharmacological fingerprint conferred by the 3-chloro substituent [1].
| Evidence Dimension | 5-HT₃ receptor antagonism (pA₂) |
|---|---|
| Target Compound Data | pA₂ = 6.4 (compound 3g, a 3-chloroquinoxaline-2-carboxamide derivative) |
| Comparator Or Baseline | Ondansetron: pA₂ = 6.9; 3-Methoxy analog (N-n-butyl-3-methoxy quinoxaline-2-carboxamide, 6o): pA₂ = 7.7; 3-Ethoxy analog (N-n-propyl-3-ethoxyquinoxaline-2-carboxamide, 6n): pA₂ = 7.6 |
| Quantified Difference | ΔpA₂ = -0.5 vs. Ondansetron; -1.3 vs. 3-methoxy analog; -1.2 vs. 3-ethoxy analog |
| Conditions | Longitudinal muscle-myenteric plexus (LMMP) preparation from guinea pig ileum, against 5-HT₃ agonist 2-methyl-5-HT |
Why This Matters
The moderate potency of the 3-chloro derivative may offer a therapeutic window for indications where strong 5-HT₃ blockade is not required or could lead to adverse effects, while the chloro substituent also enables further synthetic diversification to fine-tune activity.
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